molecular formula C32H34N4O4S B11075631 methyl 3-({[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}methyl)benzoate

methyl 3-({[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}methyl)benzoate

Cat. No.: B11075631
M. Wt: 570.7 g/mol
InChI Key: NVJUOMWFXKTBSS-UHFFFAOYSA-N
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Description

METHYL 3-({[2-({5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}METHYL)BENZOATE is a complex organic compound that features a triazole ring, a cyclohexylphenoxy group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({[2-({5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}METHYL)BENZOATE typically involves multiple steps, including the formation of the triazole ring, the introduction of the cyclohexylphenoxy group, and the final esterification to form the benzoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({[2-({5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}METHYL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the triazole ring or the phenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

METHYL 3-({[2-({5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}METHYL)BENZOATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.

    Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of METHYL 3-({[2-({5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}METHYL)BENZOATE involves its interaction with specific molecular targets. The triazole ring and phenoxy group may play a role in binding to proteins or other biomolecules, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-({[2-({5-[(4-METHYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}METHYL)BENZOATE
  • METHYL 3-({[2-({5-[(4-ETHYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}METHYL)BENZOATE

Uniqueness

METHYL 3-({[2-({5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}METHYL)BENZOATE is unique due to the presence of the cyclohexylphenoxy group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of significant interest in scientific research.

Properties

Molecular Formula

C32H34N4O4S

Molecular Weight

570.7 g/mol

IUPAC Name

methyl 3-[[[2-[[5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]methyl]benzoate

InChI

InChI=1S/C32H34N4O4S/c1-39-31(38)26-12-8-9-23(19-26)20-33-30(37)22-41-32-35-34-29(36(32)27-13-6-3-7-14-27)21-40-28-17-15-25(16-18-28)24-10-4-2-5-11-24/h3,6-9,12-19,24H,2,4-5,10-11,20-22H2,1H3,(H,33,37)

InChI Key

NVJUOMWFXKTBSS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=C(C=C4)C5CCCCC5

Origin of Product

United States

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